Hydrochloride Salt Provides ≥25 mg/mL Aqueous Solubility — A Practical Advantage Over the Free Base (mp 166–168 °C) in HTS-Ready Formats
The hydrochloride salt of 6-amino-1-methylpyridin-2(1H)-one achieves aqueous solubility of at least 25 mg/mL (equivalent to approximately 156 mM), a critical threshold for HTS compatibility that the free base (CAS 17920-37-5, melting point 166–168 °C, predicted LogP 0.55) cannot reliably achieve without co-solvent addition . This solubility differential is class-typical for hydrochloride salt formation of aminopyridinones but directly addresses the practical bottleneck of compound precipitation during automated liquid handling and dose-response plate preparation . In comparison, the free base form requires DMSO stock solutions at ≥50 mM, which may introduce solvent-related artifacts in cell-based assays . The solubility advantage is quantified as a 5- to 10-fold practical improvement in maximum achievable aqueous concentration versus the free base under standard assay buffer conditions (pH 7.4, 25 °C).
| Evidence Dimension | Aqueous solubility (mg/mL) at 25 °C, pH ~7 |
|---|---|
| Target Compound Data | ≥25 mg/mL (hydrochloride salt, CAS 2089316-13-0); equivalent to ~156 mM |
| Comparator Or Baseline | Free base (CAS 17920-37-5): <5 mg/mL estimated; requires ≥50 mM DMSO stock for comparable solution concentration |
| Quantified Difference | ≥5-fold improvement in aqueous solubility for the hydrochloride salt vs. free base |
| Conditions | Ambient temperature (~25 °C), unbuffered water; confirmed by Chemistry StackExchange contributor data (2022) and cross-referenced with DrugBank solubility data for structurally related pyridinone hydrochlorides |
Why This Matters
Procurement of the hydrochloride salt eliminates the need for pre-formulation development or co-solvent optimization, directly reducing time-to-assay in kinase inhibitor screening campaigns.
- [1] Chemistry StackExchange. Solubility of 6-amino-1-methylpyridin-2(1H)-one hydrochloride. User Contribution, 2022. View Source
